3-Chloro-1H-pyrazolo[4,3-c]pyridine
Description
3-Chloro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The chlorine atom at position 3 introduces distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 157.57 g/mol .
Pyrazolo[4,3-c]pyridines are recognized for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects . However, the biological efficacy of this compound specifically has been reported as weak in preliminary anticancer screens , suggesting that further structural optimization is required to enhance potency.
Properties
CAS No. |
1357946-64-5 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.569 |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) |
InChI Key |
BUBPUTROLDBJKC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C(NN=C21)Cl |
Synonyms |
3-Chloro-1H-pyrazolo[4,3-c]pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and synthesis methods of 3-Chloro-1H-pyrazolo[4,3-c]pyridine with analogous derivatives:
Key Observations :
- Aryl Substituents: Derivatives with phenyl or phenol groups (e.g., 4-(2,6-diphenyl-...)phenol) exhibit significantly improved antiproliferative activity (GI₅₀ values in low micromolar range) due to enhanced π-π stacking and hydrogen bonding with biological targets .
- Amino and Methyl Groups: The 1-methyl-3-amino derivative shows versatility in pharmaceutical applications, acting as a building block for targeted therapies .
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